Cas no 885519-49-3 (3,4-Dibromo-6-nitro-1H-indazole)

3,4-Dibromo-6-nitro-1H-indazole is a versatile organic compound with significant applications in medicinal chemistry. Its unique structure features a bromo group, a nitro group, and an indazole core, which contributes to its potent biological activity. This compound is highly valued for its synthetic utility, enabling the synthesis of various bioactive molecules. Its distinct chemical properties make it an attractive candidate for research and development in drug discovery and material science.
3,4-Dibromo-6-nitro-1H-indazole structure
885519-49-3 structure
Product Name:3,4-Dibromo-6-nitro-1H-indazole
CAS No:885519-49-3
MF:C7H3Br2N3O2
MW:320.925619363785
CID:840762
PubChem ID:24728260
Update Time:2025-10-31

3,4-Dibromo-6-nitro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dibromo-6-nitro-1H-indazole
    • 3,4-dibromo-6-nitro-2H-indazole
    • 3.4-Dibromo-6-nitro (1H)indazole
    • AKOS016004325
    • DTXSID50646311
    • 885519-49-3
    • Inchi: 1S/C7H3Br2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11)
    • InChI Key: RNSYHOBEIRWXOE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2C1=C(NN=2)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 320.85715g/mol
  • Monoisotopic Mass: 318.85920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 74.5Ų

3,4-Dibromo-6-nitro-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM150773-1g
3,4-dibromo-6-nitro-1H-indazole
885519-49-3 95%
1g
$505 2021-08-05
Chemenu
CM150773-1g
3,4-dibromo-6-nitro-1H-indazole
885519-49-3 95%
1g
$*** 2023-03-31
Alichem
A269002634-1g
3,4-Dibromo-6-nitro-1H-indazole
885519-49-3 95%
1g
$444.72 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633695-1g
3,4-Dibromo-6-nitro-1H-indazole
885519-49-3 98%
1g
¥4578.00 2024-04-27

3,4-Dibromo-6-nitro-1H-indazole Related Literature

Additional information on 3,4-Dibromo-6-nitro-1H-indazole

Professional Introduction to 3,4-Dibromo-6-nitro-1H-indazole (CAS No. 885519-49-3)

3,4-Dibromo-6-nitro-1H-indazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This heterocyclic aromatic compound, with the chemical formula C₆H₂Br₂N₄O₂, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of both bromine and nitro substituents on the indazole ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 885519-49-3 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and databases. This numbering system is crucial for researchers to accurately reference and retrieve information related to 3,4-Dibromo-6-nitro-1H-indazole, facilitating seamless communication across global scientific communities.

In recent years, the pharmaceutical industry has shown increasing interest in indazole derivatives due to their diverse biological activities. The nitro group in 3,4-Dibromo-6-nitro-1H-indazole enhances its reactivity, enabling further functionalization through reduction or condensation reactions. These transformations are pivotal in developing novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 3,4-Dibromo-6-nitro-1H-indazole is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structural framework to create molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The bromine atoms provide handles for further chemical modifications, allowing for the creation of libraries of derivatives with tailored pharmacological profiles.

Recent studies have highlighted the compound's potential in addressing drug-resistant pathogens. The nitro group's ability to engage in redox reactions makes it particularly useful in designing prodrugs that release active species within pathogenic cells. This mechanism has been explored in the development of novel antibiotics and antifungals, demonstrating the versatility of 3,4-Dibromo-6-nitro-1H-indazole as a synthetic intermediate.

The material science applications of 3,4-Dibromo-6-nitro-1H-indazole are equally intriguing. Its ability to form stable complexes with metals and other organic molecules has led to investigations into its use as a ligand or catalyst in various chemical reactions. Additionally, the compound's photophysical properties have been studied for potential applications in optoelectronic devices and sensors.

The synthesis of 3,4-Dibromo-6-nitro-1H-indazole typically involves multi-step organic transformations starting from readily available indazole derivatives. The introduction of bromine atoms at the 3 and 4 positions followed by nitration at the 6-position is a common synthetic route. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance yield and purity.

In conclusion, 3,4-Dibromo-6-nitro-1H-indazole (CAS No. 885519-49-3) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical chemists and materials scientists alike. As research continues to uncover new applications for this molecule, its significance in advancing both therapeutic interventions and technological innovations is undeniable.

Recommended suppliers
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd